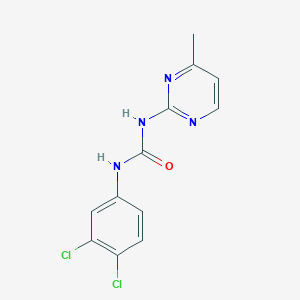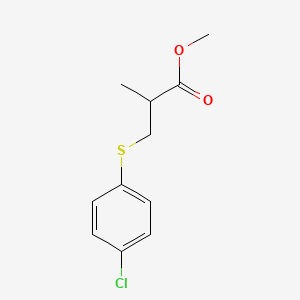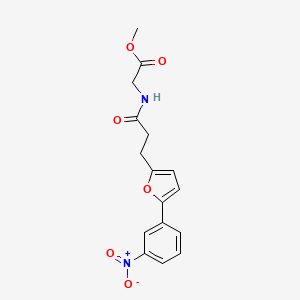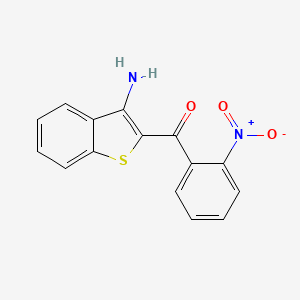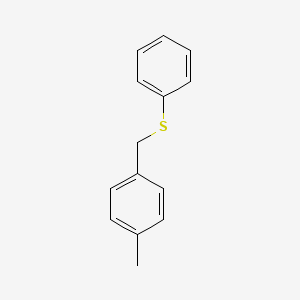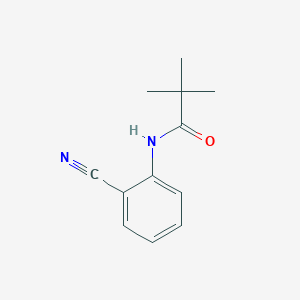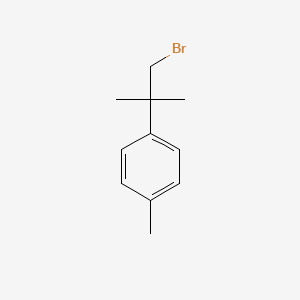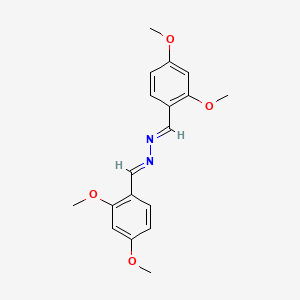
2,4-Dimethoxybenzaldehyde azine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxybenzaldehyde azine is an organic compound with the molecular formula C18H20N2O4 It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and the azine group is formed by the condensation of two molecules of 2,4-dimethoxybenzaldehyde with hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzaldehyde azine can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
2C9H10O3+N2H4→C18H20N2O4+2H2O
In this reaction, two molecules of 2,4-dimethoxybenzaldehyde react with one molecule of hydrazine hydrate to form this compound and water as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde azines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxybenzaldehyde azine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-dimethoxybenzaldehyde azine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxybenzaldehyde azine
- 4-Benzyloxy-3-methoxybenzaldehyde azine
- 4-Ethoxy-3-methoxybenzaldehyde azine
- 2,5-Dimethoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde semicarbazone
Uniqueness
2,4-Dimethoxybenzaldehyde azine is unique due to the presence of two methoxy groups at the 2 and 4 positions, which influence its chemical reactivity and biological activity. The azine group also imparts distinct properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62721-39-5 |
|---|---|
Molekularformel |
C18H20N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(E)-1-(2,4-dimethoxyphenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O4/c1-21-15-7-5-13(17(9-15)23-3)11-19-20-12-14-6-8-16(22-2)10-18(14)24-4/h5-12H,1-4H3/b19-11+,20-12+ |
InChI-Schlüssel |
VXGDBTSCPMXTBL-AYKLPDECSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
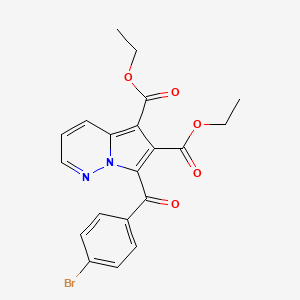
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
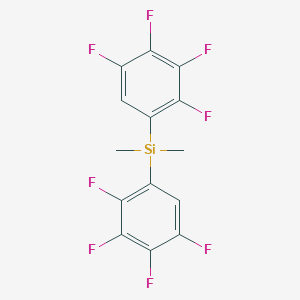
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
